![molecular formula C19H20Cl2N2O3S B5173818 N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in scientific research to study the physiological and biochemical effects of various drugs and neurotransmitters on different systems of the body. DREADD is a genetically engineered receptor that is activated by a synthetic ligand called clozapine-N-oxide (CNO), which allows researchers to selectively activate or inhibit specific cell types in vivo.
作用机制
DREADD works by binding to and activating G proteins, which are intracellular signaling molecules that regulate various physiological processes. When activated by N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, DREADD can either stimulate or inhibit the activity of the cells expressing the receptor, depending on the type of DREADD used.
Biochemical and Physiological Effects
DREADD has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and system being studied. For example, DREADD activation has been used to study the role of specific neural circuits in addiction, anxiety, depression, and other psychiatric disorders. DREADD has also been used to investigate the role of various neurotransmitters and hormones in regulating various physiological processes, such as metabolism, inflammation, and pain.
实验室实验的优点和局限性
One of the major advantages of using DREADD in scientific research is its specificity and selectivity. By targeting specific cell types in vivo, researchers can investigate the role of these cells in various physiological and pathological processes without affecting other cell types or systems. DREADD is also reversible, which allows researchers to turn the receptor on or off at will.
One of the limitations of using DREADD in scientific research is the potential for off-target effects. Although DREADD is highly specific and selective, it is still possible for the receptor to activate or inhibit other cell types or systems in vivo. Another limitation is the need for a synthetic ligand (N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide) to activate the receptor, which can be expensive and difficult to administer in vivo.
未来方向
Despite its limitations, DREADD has the potential to revolutionize the field of neuroscience and pharmacology. Some of the future directions for DREADD research include:
1. Developing new DREADD variants with improved specificity and selectivity.
2. Investigating the role of DREADD in various physiological and pathological processes, such as aging, neurodegeneration, and cancer.
3. Developing new synthetic ligands that can activate or inhibit DREADD with greater potency and efficacy.
4. Studying the long-term effects of DREADD activation or inhibition on various systems of the body.
5. Developing new methods for delivering DREADD and synthetic ligands in vivo, such as gene therapy or nanoparticles.
Conclusion
Overall, DREADD is a powerful tool that has revolutionized the field of neuroscience and pharmacology. By selectively activating or inhibiting specific cell types in vivo, researchers can investigate the role of these cells in various physiological and pathological processes. Although DREADD has some limitations, it has the potential to lead to new treatments for a wide range of diseases and disorders.
合成方法
DREADD was first developed in 2007 by Bryan Roth and colleagues at the University of North Carolina at Chapel Hill. The receptor was created by combining the extracellular domain of the human muscarinic acetylcholine receptor M~3~ with the intracellular signaling domain of the human kappa opioid receptor KOR. The resulting chimeric receptor was then modified to be activated by N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide instead of acetylcholine or opioids.
科学研究应用
DREADD has been widely used in scientific research to study the function of various neural circuits and systems in vivo. By selectively activating or inhibiting specific cell types in the brain or other organs, researchers can investigate the role of these cells in various physiological and pathological processes.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-3-10-22-19(24)13-23(12-15-6-9-17(20)18(21)11-15)27(25,26)16-7-4-14(2)5-8-16/h3-9,11H,1,10,12-13H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZWRSFAYUPISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)

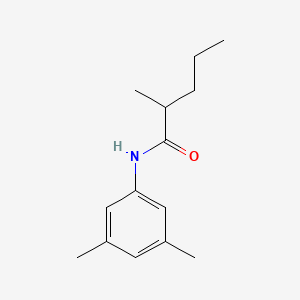

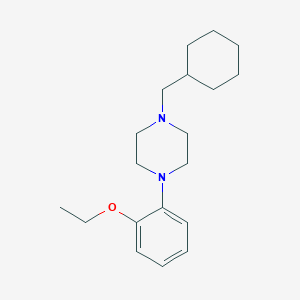
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)
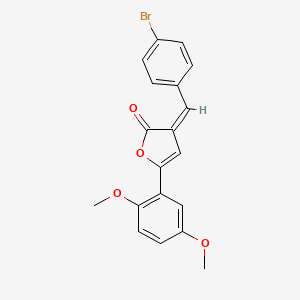
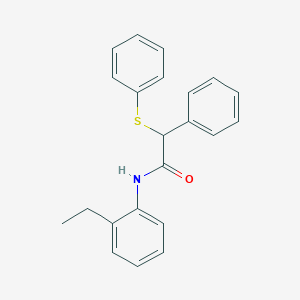
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
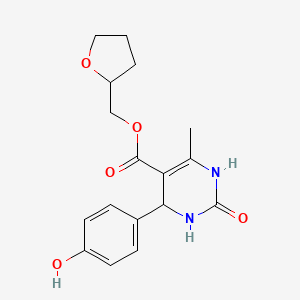
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)